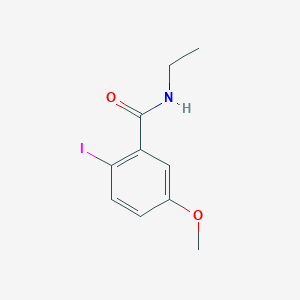

N-Ethyl-2-iodo-5-methoxybenzamide

Description

N-Ethyl-2-iodo-5-methoxybenzamide is a substituted benzamide derivative characterized by an iodine atom at the 2-position, a methoxy group at the 5-position, and an ethyl group attached to the nitrogen of the benzamide backbone. Benzamides with halogen substituents, particularly iodine, are often explored in organic synthesis and catalysis due to iodine’s role in facilitating electrophilic reactions and forming hypervalent intermediates . The ethyl group may influence solubility and steric effects, distinguishing it from bulkier alkyl variants like isopropyl derivatives .

Properties

IUPAC Name |

N-ethyl-2-iodo-5-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12INO2/c1-3-12-10(13)8-6-7(14-2)4-5-9(8)11/h4-6H,3H2,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFKLJGCMXZDCQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=C(C=CC(=C1)OC)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12INO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-2-iodo-5-methoxybenzamide typically involves the iodination of a methoxybenzamide precursor followed by the introduction of an ethyl group. One common method includes:

Iodination: The methoxybenzamide is treated with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, to introduce the iodine atom at the desired position.

Ethylation: The iodinated intermediate is then reacted with an ethylating agent, such as ethyl bromide or ethyl iodide, in the presence of a base like potassium carbonate to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of continuous flow reactors to ensure efficient mixing and reaction control, as well as the implementation of purification techniques such as recrystallization or chromatography to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-2-iodo-5-methoxybenzamide can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols, bases such as sodium hydroxide or potassium carbonate.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine could yield an N-ethyl-2-amino-5-methoxybenzamide derivative, while a coupling reaction could produce a biaryl compound.

Scientific Research Applications

N-Ethyl-2-iodo-5-methoxybenzamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects, including its use as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Ethyl-2-iodo-5-methoxybenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved would require further investigation to elucidate.

Comparison with Similar Compounds

2-Iodo-N-isopropyl-5-methoxybenzamide

Structural Differences :

- N-Ethyl-2-iodo-5-methoxybenzamide : Ethyl group (-CH₂CH₃) on the amide nitrogen.

- 2-Iodo-N-isopropyl-5-methoxybenzamide : Isopropyl group (-CH(CH₃)₂) on the amide nitrogen.

Functional and Catalytic Properties: The isopropyl analog is documented as a highly reactive catalyst for alcohol oxidation, attributed to the iodine atom’s ability to form hypervalent iodine(III) intermediates, which mediate oxidative transformations . The ethyl variant is hypothesized to exhibit similar reactivity but with altered kinetics due to reduced steric hindrance compared to the bulkier isopropyl group.

Environmental Impact: The isopropyl derivative is noted for being environmentally benign, with high atom economy and minimal byproduct formation . The ethyl variant’s environmental profile remains unstudied but may differ in biodegradability due to alkyl chain length.

5-Amino-2-methoxy-N,N-dimethylbenzamide

Structural Differences :

- This compound : Iodo (-I), ethyl (-CH₂CH₃), and methoxy (-OCH₃) groups.

- 5-Amino-2-methoxy-N,N-dimethylbenzamide: Amino (-NH₂), dimethyl (-N(CH₃)₂), and methoxy (-OCH₃) groups.

Physico-Chemical and Functional Contrasts :

- Reactivity: The iodine atom in the target compound enables electrophilic substitution or oxidative catalysis, whereas the amino group in the dimethyl variant favors hydrogen bonding and nucleophilic interactions .

- Applications : The dimethyl analog is used as a biochemical reagent, likely due to its solubility and stability, while the iodo-ethyl variant is theorized to serve in synthetic catalysis or medicinal chemistry .

Pesticide-Related Benzamides (e.g., Etobenzanid, Sulfentrazone)

Structural Differences :

- This compound : Iodo and ethyl groups.

- Etobenzanid/Sulfentrazone : Chloro, trifluoromethyl, or sulfonamide substituents.

Functional Implications :

Iodinated benzamides are rare in pesticides, possibly due to cost or environmental persistence. Chloro and sulfonamide groups in etobenzanid and sulfentrazone enhance herbicidal activity through different mechanisms, such as disrupting plant hormone signaling . The iodine in the target compound may instead favor applications in oxidation catalysis or radiopharmaceuticals .

Data Tables for Comparative Analysis

Table 1: Structural and Functional Comparison

Table 2: Reactivity and Environmental Profiles

Research Findings and Trends

- Iodine’s Role : Hypervalent iodine intermediates are critical in catalytic cycles, as demonstrated in the isopropyl variant’s alcohol oxidation . The ethyl analog may follow similar pathways with modified steric effects.

- Alkyl Group Impact : Ethyl’s smaller size compared to isopropyl could enhance solubility in aqueous-organic mixed solvents, broadening substrate scope .

- Synthetic Routes : Multi-step benzamide syntheses (e.g., hydrazide condensations in ) suggest possible pathways for this compound, though iodination steps would require specialized reagents like ICl or N-iodosuccinimide .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.